molecular formula C20H27N5O2 B2582102 3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE CAS No. 1251552-47-2

3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE

Cat. No.: B2582102
CAS No.: 1251552-47-2
M. Wt: 369.469
InChI Key: VKQBSWSQDLYUQT-UHFFFAOYSA-N
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Description

3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE is a complex organic compound that features a combination of piperidine, imidazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperidine moiety, and the coupling of these fragments with the pyridine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-{6-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-1H-IMIDAZOL-1-YL]PYRIDIN-3-YL}BUTANAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

3-methyl-N-[6-[4-(4-methylpiperidine-1-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14(2)10-19(26)23-16-4-5-18(21-11-16)25-12-17(22-13-25)20(27)24-8-6-15(3)7-9-24/h4-5,11-15H,6-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQBSWSQDLYUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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